molecular formula C19H16ClN3O2 B5534167 N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5534167
M. Wt: 353.8 g/mol
InChI Key: GICURSRKHZMROP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been extensively explored for their potential in various applications due to their unique chemical structures and properties. While the direct literature on this exact compound is limited, related research offers insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of structurally similar compounds involves reactions under specific conditions that may involve microwave irradiation, suggesting potential methods for synthesizing "N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds showcases a planar configuration for specific parts of the molecule, with certain atoms displaced from this plane, indicating the possible spatial arrangement and steric hindrance within "N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include hydrolysis and reactions with nitroolefins or amidines, suggesting reactivity traits that "N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" may exhibit under various conditions (T. Kuraishi, 1960).

Physical Properties Analysis

Physical properties such as crystalline structure, hydrogen bonding, and molecular interactions have been detailed for compounds with similar molecular frameworks, providing a basis for understanding the physical state and stability of "N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" (S. Demir et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity with specific reagents, potential for participating in hydrogen bonds, and the influence of substituents on chemical behavior, can be inferred from related studies. This insight helps in understanding how "N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide" might behave in chemical reactions and its potential chemical stability or reactivity (P. Mocilac et al., 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-2-11-18(23-22-13)25-17-9-5-15(6-10-17)19(24)21-12-14-3-7-16(20)8-4-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICURSRKHZMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

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